

In vitro resistance profiling of Lenacapavir and related compounds

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In Vitro Resistance Profile of Lenacapavir: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

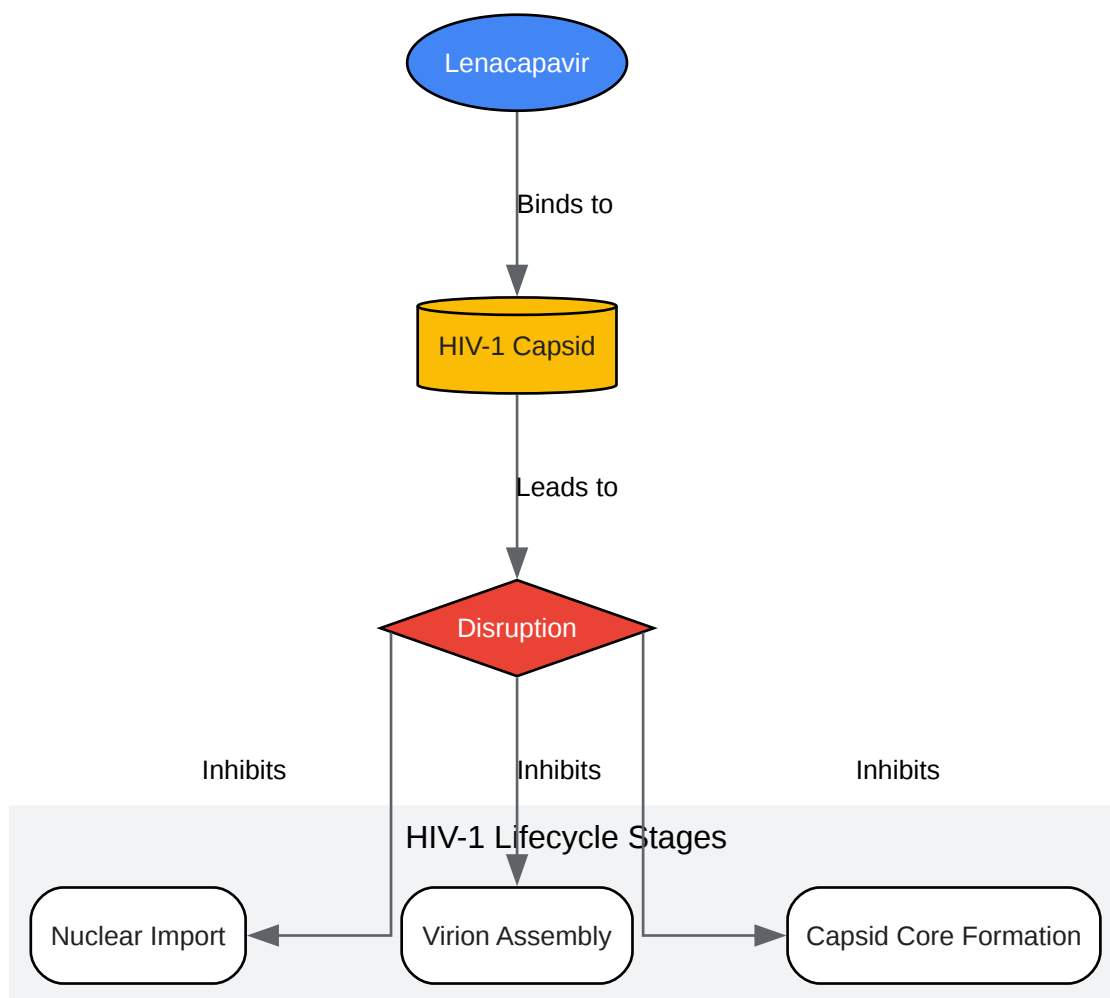
Lenacapavir (GS-6207) is a first-in-class, long-acting HIV-1 capsid inhibitor that disrupts multiple stages of the viral lifecycle.[1][2][3] Its unique mechanism of action, targeting the viral capsid, makes it a promising agent for the treatment of multi-drug resistant HIV-1.[4] This guide provides a comprehensive overview of the in vitro resistance profile of Lenacapavir, offering a comparative analysis with other compounds where data is available, and detailing the experimental methodologies used to generate these findings.

Lenacapavir's Mechanism of Action and Resistance

Lenacapavir functions by binding to a conserved pocket at the interface of two adjacent capsid protein (CA) monomers within a hexamer.[5] This binding event stabilizes the capsid core, interfering with essential viral processes including capsid-mediated nuclear uptake of the pre-integration complex, virion assembly, and the formation of a proper capsid core.[1][2][4] Viruses produced in the presence of Lenacapavir exhibit malformed capsids and are unable to replicate.[1]

Resistance to Lenacapavir is primarily associated with specific mutations in the HIV-1 capsid protein. These mutations can reduce the binding affinity of the drug, thereby diminishing its

inhibitory effect.



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Mechanism of Action of Lenacapavir.

In Vitro Potency of Lenacapavir

Lenacapavir has demonstrated potent antiviral activity at picomolar concentrations across a range of in vitro assays and cell types.

Cell Type	HIV-1 Strain/Isolate	Mean EC50 (pmol/L)
MT-4 cells	HIV-1 infected	105[1]
Primary human CD4+ T cells	HIV-1 infected	32[1]
Macrophages	HIV-1 infected	56[1]
HEK293T cells	HIV-1 clinical isolates (A, A1, AE, AG, B, BF, C, D, G, H)	240 (0.24 nmol/L)[1]
TZM-bl cells	Recombinant viruses (Subtypes B and non-B)	Baseline susceptibility comparable between treatment-naïve and heavily-treatment experienced PWH[6]

Lenacapavir is also broadly active against HIV-2 isolates, although with reduced potency compared to HIV-1.[1][7]

Lenacapavir Resistance-Associated Mutations (RAMs)

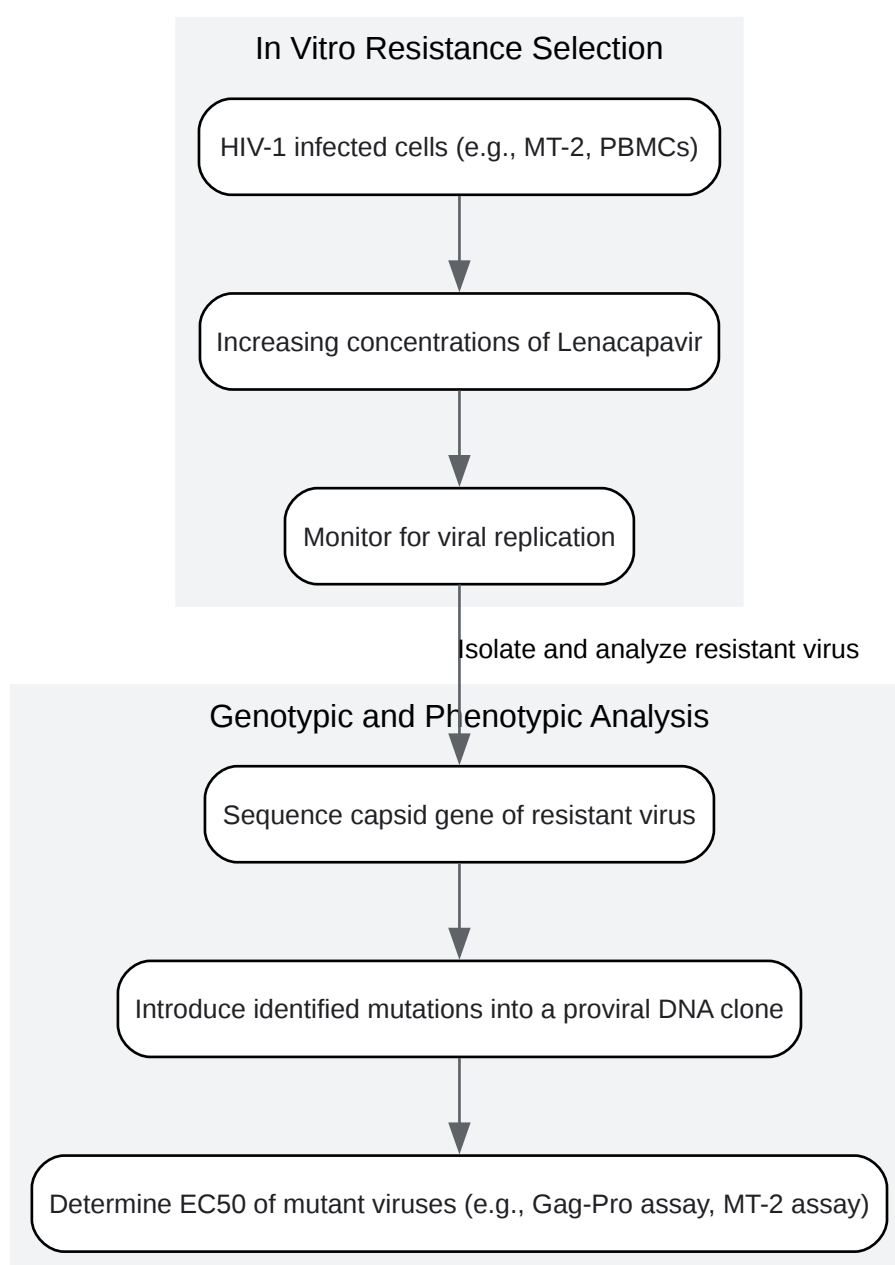
In vitro resistance selection studies have identified several key mutations in the HIV-1 capsid that confer reduced susceptibility to Lenacapavir.

Mutation	Fold-Change in Susceptibility	Viral Replication Capacity (% of Wild-Type)
Q67H	6	Not significantly reduced[1][8]
N74D	>3200	Reduced[1][8]
M66I	>3200	1.5%[1][8]
L56I	>3200	Reduced[1][8]
K70N	>3200	Reduced[1][8]
Q67H/N74S	>3200	Reduced[1][8]
Q67H/T107N	>3200	Reduced[1][8]

Notably, the emergence of the Q67H mutation has been observed in clinical studies at Lenacapavir exposures below the dose used in current Phase 2/3 trials.[9][10] While most resistance mutations significantly impair viral fitness, the Q67H mutation has a less pronounced effect on replication capacity.[1][8][9]

Experimental Protocols

The characterization of Lenacapavir's in vitro resistance profile relies on a series of established experimental workflows.



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Workflow for In Vitro Resistance Profiling.

In Vitro Resistance Selection Assays

These experiments are designed to mimic the development of drug resistance over time.

- **Cell Culture Initiation:** HIV-1 permissive cells, such as MT-2 or human peripheral blood mononuclear cells (PBMCs), are infected with a wild-type HIV-1 strain.[1][6]
- **Drug Exposure:** The infected cells are cultured in the presence of increasing concentrations of Lenacapavir.[6]
- **Monitoring for Viral Breakthrough:** The cell cultures are monitored for signs of viral replication, indicating the emergence of a drug-resistant virus.[6] Cultures are often continued until viral breakthrough is observed at approximately 100 times the initial IC50 of the drug or for a predefined period (e.g., up to 105 days).[6]
- **Genetic Analysis:** Upon viral breakthrough, the capsid-encoding region of the viral genome is sequenced to identify mutations associated with resistance.[6]

Phenotypic Susceptibility Assays

Once resistance-associated mutations are identified, their specific impact on drug susceptibility is quantified using phenotypic assays.

- **Generation of Mutant Viruses:** The identified mutations are introduced into an HIV-1 proviral DNA clone using site-directed mutagenesis.[9]
- **Virus Production:** The mutated proviral DNA is transfected into cells to produce viral stocks containing the specific resistance mutations.[9]
- **Susceptibility Testing:** The susceptibility of the mutant viruses to Lenacapavir is determined using various assays:
 - **Single-Cycle (SC) Assays** (e.g., Gag-Pro assay): These assays measure the effect of the drug on a single round of viral replication.[9]

- Multi-Cycle (MC) Assays (e.g., MT-2 assay): These assays assess the impact of the drug over multiple rounds of viral replication in a cell line like MT-2.[9]
- Data Analysis: The half-maximal effective concentration (EC50) of Lenacapavir for each mutant virus is calculated and compared to the EC50 for the wild-type virus to determine the fold-change in susceptibility.

Comparative Analysis with Other Capsid Inhibitors

While Lenacapavir is the first-in-class approved HIV capsid inhibitor, other experimental compounds targeting the same viral protein have been investigated. A direct quantitative comparison of in vitro resistance profiles is challenging due to variations in experimental conditions across studies. However, the general mechanism of resistance, involving mutations in the capsid protein, is a shared feature among this class of inhibitors.

It is important to note that Lenacapavir does not exhibit cross-resistance with existing classes of antiretroviral drugs, such as protease inhibitors (PIs), nucleoside reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), or integrase strand transfer inhibitors (INSTIs).[11]

Conclusion

Lenacapavir demonstrates potent in vitro activity against a wide range of HIV-1 isolates. While resistance can emerge through specific mutations in the viral capsid, many of these mutations are associated with a significant reduction in viral fitness. The unique mechanism of action of Lenacapavir and the lack of cross-resistance with other antiretroviral classes highlight its importance as a new therapeutic option for individuals with multi-drug resistant HIV-1. Further research into second-generation capsid inhibitors aims to overcome the existing resistance pathways.[12]

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